ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
Overview
Description
Ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methylbenzoyl chloride and 4-nitrobenzaldehyde, which are then reacted with appropriate amines and esters under controlled conditions. Common reagents used in these reactions include catalysts like pyridine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed reactions in the presence of ligands like triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-[(4-methylbenzoyl)amino]benzoate: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-[(4-methylbenzoyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and interaction with molecular targets.
Propyl 4-[(4-methylbenzoyl)amino]benzoate: Contains a propyl ester group, which may influence its pharmacokinetic properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological behavior.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-3-35-26(32)20-10-12-21(13-11-20)27-25(31)23(16-18-6-14-22(15-7-18)29(33)34)28-24(30)19-8-4-17(2)5-9-19/h4-16H,3H2,1-2H3,(H,27,31)(H,28,30)/b23-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKGRSWRKCVDDI-KQWNVCNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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